molecular formula C6H4Cl2 B1664543 1,3-Dichlorobenzene CAS No. 541-73-1

1,3-Dichlorobenzene

Cat. No.: B1664543
CAS No.: 541-73-1
M. Wt: 147 g/mol
InChI Key: ZPQOPVIELGIULI-UHFFFAOYSA-N
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Preparation Methods

1,3-Dichlorobenzene can be synthesized through several methods:

Chemical Reactions Analysis

1,3-Dichlorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ammonia, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,3-Dichlorobenzene is compared with its isomers, 1,2-dichlorobenzene and 1,4-dichlorobenzene:

    1,2-Dichlorobenzene:

    1,4-Dichlorobenzene:

This compound is unique due to its specific reactivity and applications in environmental and material science research.

Properties

IUPAC Name

1,3-dichlorobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H
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InChI Key

ZPQOPVIELGIULI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)Cl
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Molecular Formula

C6H4Cl2
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DSSTOX Substance ID

DTXSID6022056
Record name 1,3-Dichlorobenzene
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Molecular Weight

147.00 g/mol
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Physical Description

M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999), Colorless liquid; [Hawley], COLOURLESS LIQUID.
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Boiling Point

343 °F at 760 mmHg (NTP, 1992), 173 °C
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Flash Point

146 °F (NTP, 1992), 63 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether; very soluble in acetone, In water, 125 mg/L at 25 °C, Solubility in water: none
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Density

1.2884 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2884 at 20 °C/4 °C, Relative density (water = 1): 1.288
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Vapor Density

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1
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Vapor Pressure

1 mmHg at 53.8 °F ; 5 mmHg at 102 °F; 40 mmHg at 180 °F (NTP, 1992), 2.15 [mmHg], 2.15 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.286
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Mechanism of Action

Study of the relationship between the formation of 2,4- and 3,5- dichlorophenyl methyl sulfones, metabolites of m-dichlorobenzene (m-DCB), and their inducing effect on hepatic microsomal drug-metabolizing enzymes in rats. When m-DCB was injected ip into bile duct cannulated rats, little or no methyl sulfones were detected in blood, liver, kidneys, adipose tissue, or bile. In the antibiotic pretreated rats dosed with m-DCB, metabolite concentrations in the blood and the three tissues markedly decreased. These findings suggest that the formation of methylsulfonyl metabolites from m-DCB depends largely upon the metabolism by intestinal microflora. The increasing effects of m-DCB administration on the activities of aminopyrine and aniline metabolizing enzymes and the contents of cytochromes p450 and b5 in hepatic microsomes were scarcely observed in the bile duct cannulated and antibiotic pretreated rats, in which the drug metabolism enzymes were able to be induced by phenobarbital treatment. On the other hand, in rats administered 2,4- or 3,5-dichlorophenyl methyl sulfone, hepatic distribution of each methyl sulfone was similar to that in intact rats, and the degree of increase of the above four parameters was nearly the same as that in the intact rats. These findings provide evidence that the induction of drug metabolizing enzymes by m-DCB is not due to the action of m-DCB but is due to its methylsulfonyl metabolites.
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Color/Form

Colorless liquid

CAS No.

541-73-1; 25321-22-6(mixedisomers), 541-73-1, 63697-17-6
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Melting Point

-12.6 °F (NTP, 1992), -24.8 °C
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Synthesis routes and methods

Procedure details

In general, the flow rate (30 mls/min) of the carrier gas (N2) and the column temperature (130° C. isothermal for 30 mins) were optimized to provide baseline resolution for the simultaneous analyses of chlorobenzene, m-dichlorobenzene, p-dichlorobenzene, o-dichlorobenzene and trichlorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichlorobenzene
Reactant of Route 2
1,3-Dichlorobenzene
Reactant of Route 3
1,3-Dichlorobenzene
Reactant of Route 4
1,3-Dichlorobenzene
Reactant of Route 5
1,3-Dichlorobenzene
Reactant of Route 6
1,3-Dichlorobenzene
Customer
Q & A

Q1: How effective is zero-valent iron (ZVI) in remediating 1,3-dichlorobenzene-contaminated sediments?

A1: Research shows ZVI effectively removes this compound from contaminated sediments. In one study, ZVI achieved a removal efficiency of 70.4% within 13 days, significantly higher than the control group without ZVI [].

Q2: Does ZVI remediation impact the microbial community structure in contaminated sediments?

A2: Yes, ZVI remediation influences microbial communities. 16S rDNA PCR-DGGE and PLFA analysis revealed that this compound contamination increased Pseudomonas spp., while ZVI application restored microbial diversity to control levels [].

Q3: Does this compound affect soil enzyme activity, and can ZVI remediate this impact?

A3: Yes, this compound contamination impacts soil enzyme activity. While it increases urease activity, it inhibits catalase, invertase, and protease activities. Notably, ZVI remediation restores catalase activity inhibited by this compound [].

Q4: Can microorganisms degrade this compound?

A4: Yes, certain microorganisms can degrade this compound. A study identified an Alcaligenes sp. capable of utilizing this compound as its sole carbon and energy source, releasing chloride ions stoichiometrically during growth [].

Q5: How does Bacillus cereus PF-11 degrade this compound?

A5: Bacillus cereus PF-11, isolated from industrial effluent, exhibits a high this compound degradation rate of 32 mg/L/day. This strain initiates degradation via molecular oxygen attack on the chlorobenzene ring, catalyzed by dioxygenase [].

Q6: Does Pseudomonas nitroreducens J5-1 exhibit substrate specificity in degrading chlorinated compounds?

A6: Yes, while Pseudomonas nitroreducens J5-1 degrades both 1,2-dichlorobenzene and this compound, its chlorocatechol 1,2-dioxygenase shows higher expression when grown on 1,3-dichlorocatechol, indicating substrate specificity [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6H4Cl2, and its molecular weight is 147.00 g/mol.

Q8: How does the solvent environment affect the magnetic properties of manganese(III) meso-tetraphenylporphyrin tetracyanoethenide ([MnTPP][TCNE])?

A8: The magnetic ordering and properties of [MnTPP][TCNE] are significantly influenced by the type and amount of solvent present in its structure. Desolvation through heating or vacuum thermolysis results in materials with differing magnetic characteristics [].

Q9: Does this compound form solid solvates with aromatic solvents?

A9: Yes, studies using differential scanning calorimetry and thermogravimetry have identified solid solvates of this compound with various aromatic solvents, including benzene, toluene, and xylene derivatives [].

Q10: What is the nature of intermolecular interactions in binary mixtures containing this compound?

A10: Studies on binary mixtures of this compound with alkanols, chlorotoluenes, and nitrotoluenes reveal complex intermolecular interactions, including dipole-dipole interactions, hydrogen bonding, and geometrical effects, influencing properties like excess volume, viscosity, and compressibility [, ].

Q11: How does the presence of silver ions on Amberlyst 15 resin impact the adsorption of this compound?

A11: While silver ions on Amberlyst 15 enhance the adsorption of naphthalene via π-complexation, they have a negligible influence on the adsorption of this compound, indicating the absence of strong π-donor interactions [].

Q12: Can this compound form inclusion compounds with Hofmann-3-phenylpropylamine-type clathrates?

A12: Yes, this compound acts as a guest molecule in Hofmann-3-phenylpropylamine-type clathrates, forming inclusion compounds characterized by FT-IR, far-infrared, and FT-Raman spectroscopy [].

Q13: What are the acute and chronic toxicities of this compound to Daphnia magna?

A13: Studies show that this compound has a 48-hour LC50 of 7.4 mg/L for Daphnia magna. Chronic exposure studies revealed a lowest observable effect concentration (LOEC) of 1.5 mg/L, primarily affecting reproduction and growth [].

Q14: How does this compound exposure impact wheat seed germination and seedling growth?

A14: Concentrations of this compound above 10 mg/L inhibit wheat seed germination and seedling growth. At 200 mg/L, both 1,2-dichlorobenzene and this compound completely stop seed germination, indicating significant phytotoxicity [].

Q15: Does this compound induce oxidative stress in wheat seedlings?

A15: Yes, exposure to this compound at concentrations as low as 25 mg/L increases peroxidase activity and malondialdehyde concentration in wheat seedlings, indicating oxidative stress and cellular damage [].

Q16: What are the toxicological effects of this compound in Sprague-Dawley rats?

A16: In a 90-day study, Sprague-Dawley rats exposed to this compound showed dose-dependent toxicity, including liver and thyroid lesions, increased liver and kidney weights, and elevated serum cholesterol and calcium levels [].

Q17: Can a graphene-composite-coated fiber be used for solid-phase microextraction (SPME) of this compound?

A17: Yes, a graphene-composite-coated fiber, characterized by SEM for its porous structure, was successfully employed in headspace SPME of this compound from water samples, achieving low detection limits (0.5-1.0 μg/L) when coupled with GC-FID [].

Q18: How effective is windowless RF discharge signal photon ionization mass spectrometry in analyzing chlorobenzenes?

A18: This technique proves highly effective in detecting low concentrations of chlorobenzenes, including this compound, in exhaust gases. The method offers high sensitivity, good stability, and rapid analysis, making it suitable for online monitoring of dioxin precursors [].

Q19: How does the position of chlorine atoms on the benzene ring influence biodegradation?

A19: The position of chlorine atoms influences the biodegradability of dichlorobenzenes. Microorganisms exhibit different degradation capabilities for 1,2-dichlorobenzene, this compound, and 1,4-dichlorobenzene due to variations in their chemical structures and metabolic pathways [].

Q20: How do trialkylsilyl substituents affect the reactivity of this compound towards organometallic reagents?

A20: Trialkylsilyl substituents on this compound lead to unusual reactivity patterns with organometallic reagents. Buttressing effects direct metalation to specific positions on the aromatic ring, influencing the outcome of subsequent reactions [].

Q21: Can this compound be used as a starting material for synthesizing triazole compounds with antimicrobial properties?

A21: Yes, this compound serves as a precursor for synthesizing triazole compounds with promising antifungal activity against various molds and decay fungi, demonstrating its potential application in developing new wood preservatives [].

Q22: Can arene-iron chemistry be utilized to synthesize liquid crystalline polymers incorporating this compound units?

A22: Yes, arene-iron chemistry, specifically utilizing iron cyclopentadienyl (FeCp) complexes, allows for the controlled synthesis of asymmetrical aryl ethers from this compound. This method facilitates the preparation of novel polyether-esters and functional polyarylates with liquid crystalline properties [].

Q23: What is the role of this compound in the synthesis of the bioactive compound Plakinidine?

A23: this compound serves as a crucial starting material in the multi-step synthesis of 1-chloro-9-methyl-2,4-diaminoacridine, a key intermediate in the production of Plakinidines, a class of naturally occurring bioactive compounds [].

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